molecular formula C12H14N4O3 B2623855 1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899966-99-5

1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2623855
CAS No.: 899966-99-5
M. Wt: 262.269
InChI Key: GWQWUTMTKDSZSC-UHFFFAOYSA-N
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Description

1,7-Dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that combines elements of purine and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

1,7-Dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenated solvents and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1,7-Dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,7-Dimethyluric Acid: Shares structural similarities but differs in functional groups and biological activity.

    1,3-Dimethylxanthine: Another related compound with distinct pharmacological properties.

Uniqueness

1,7-Dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is unique due to its combined purine and oxazole rings, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4,7-dimethyl-2-propylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-4-5-15-10(17)8-9(14(3)12(15)18)13-11-16(8)6-7(2)19-11/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQWUTMTKDSZSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2C=C(O3)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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